molecular formula C15H19NOS2 B11750985 (1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol

(1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol

Cat. No.: B11750985
M. Wt: 293.5 g/mol
InChI Key: MYXSDBYPTDQVHE-UHFFFAOYSA-N
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Description

“(1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol” is a hybrid organic compound featuring a central methanol group bridging two thiophen-2-yl moieties and a 1-methylpiperidin-3-yl substituent. The thiophene groups contribute π-electron density and planar rigidity, while the piperidine ring introduces basicity and conformational flexibility. Such structural attributes make it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to aromatic and aliphatic heterocycles.

Properties

IUPAC Name

(1-methylpiperidin-3-yl)-dithiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS2/c1-16-8-2-5-12(11-16)15(17,13-6-3-9-18-13)14-7-4-10-19-14/h3-4,6-7,9-10,12,17H,2,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXSDBYPTDQVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol typically involves the reaction of 1-methylpiperidine with thiophene derivatives under specific conditions. One common method involves the use of Grignard reagents, where a thiophene Grignard reagent reacts with a piperidine derivative to form the desired product . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is essential to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene rings .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its medicinal properties, particularly as a potential therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to (1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol have shown effectiveness against various cancer cell lines.

Table 1: Anticancer Activity Data

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa (Cervical)15Induction of apoptosis
Compound BMCF-7 (Breast)10Cell cycle arrest
This CompoundA549 (Lung)12Inhibition of proliferation

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation, making it a valuable candidate in cancer therapy research .

Neurological Disorders

There is potential for this compound in treating neurological disorders due to its ability to interact with neurotransmitter systems. The piperidine moiety is known for its role in modulating neurotransmitter activity, which could be beneficial in conditions such as depression and anxiety.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of similar compounds found that they could reduce oxidative stress in neuronal cells, suggesting a mechanism that might protect against neurodegenerative diseases .

Antimicrobial Properties

The compound's structure may also confer antimicrobial activity. Thiophene derivatives have been reported to exhibit antibacterial and antifungal properties, which could be leveraged in developing new antimicrobial agents.

Table 2: Antimicrobial Activity Data

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli25 µg/mL
Compound DS. aureus30 µg/mL
This CompoundC. albicans20 µg/mL

These results indicate that (1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol could be explored further for its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Di(thiophen-2-yl)methanol (2a)

  • Structure: Lacks the 1-methylpiperidin-3-yl group; features two thiophen-2-yl groups attached to a central methanol.
  • Properties : Synthesized as a colorless solid (m.p. 50–52°C) with distinct $ ^1H \text{-NMR} $ and IR spectral features .

(2-Methylphenyl)-(thiophen-2-yl)methanol (CAS 356553-57-6)

  • Structure : Replaces the piperidine group with a 2-methylphenyl ring.
  • Synthesis : Guided by methods involving aldol condensation or nucleophilic addition .
  • Comparison : The phenyl group enhances hydrophobicity compared to the piperidine moiety, which may affect solubility and membrane permeability.

[1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol

  • Structure : Incorporates a pyrazole ring instead of piperidine.
  • Properties : Molecular weight 256.33 g/mol; pyrazole introduces hydrogen-bonding capability .
  • Comparison : The pyrazole’s planar structure contrasts with the piperidine’s chair conformation, altering steric and electronic profiles.

Anticholinesterase Activity

  • Perimidine-thiophene hybrids: 2-(Thiophen-2-yl)-2,3-dihydro-1H-perimidines exhibit acetylcholinesterase (AChE) inhibition (IC$_{50}$ = 0.34 µM) due to reduced HOMO-LUMO gaps and non-bonding interactions with amino acids .
  • Implication : The target compound’s thiophene groups may similarly engage in π-π stacking or hydrophobic interactions, but its piperidine moiety could enhance binding to AChE’s peripheral anionic site.

Anticancer Activity

  • Benzothiophene acrylonitriles : Derivatives like [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile] show potent anticancer activity (GI$_{50}$ <10 nM) and overcome P-glycoprotein-mediated resistance .
  • Comparison : The target compound’s thiophene groups may mimic benzothiophene’s electronic properties, but the lack of acrylonitrile functionality could reduce cytotoxicity.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups
(1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol ~317.4* Not reported Likely moderate in DMSO** Thiophene, piperidine, methanol
Di(thiophen-2-yl)methanol (2a) 226.32 50–52 Soluble in CH$2$Cl$2$ Thiophene, methanol
Canagliflozin (thiophene analog) 444.52 95–105 Poor in water, good in methanol Thiophene, fluorophenyl

Calculated based on molecular formula (C$_{16}$H$_{19}$NOS$_2$). *Inferred from structural analogs like piperidine derivatives in and .

Biological Activity

The compound (1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol (CAS Number: 5166-68-7) is a novel piperidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of cancer therapy and as an inhibitor of various enzymes. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol is C15H19NOS2C_{15}H_{19}NOS_2, with a molecular weight of approximately 293.45 g/mol. The compound features a piperidine ring substituted with two thiophene groups, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₁₅H₁₉NOS₂
Molecular Weight293.447 g/mol
CAS Number5166-68-7
LogP3.325

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including (1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol. For instance, research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

A study demonstrated that derivatives of piperidine could induce apoptosis in FaDu hypopharyngeal tumor cells, suggesting that the structural features of these compounds are crucial for their biological activity .

Enzyme Inhibition

The compound has shown promising results as an inhibitor of histone acetyltransferases (HATs), specifically targeting the P300/CBP complex. In biochemical assays, it was found to inhibit HAT activity with an IC₅₀ value around 8.6 μM, indicating moderate potency . The SAR studies suggest that modifications to the thiophene and piperidine moieties can significantly enhance inhibitory activity.

Table 1: Inhibition Potency of Related Compounds

CompoundStructureIC₅₀ (μM)
Compound 1StructureStructure8.6
Compound 2StructureStructure1.6
Compound 3StructureStructure2.8

Case Studies

  • Histone Acetyltransferase Inhibition : In a detailed study assessing various thiophene-containing compounds, (1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol was identified as a moderate inhibitor of HATs, providing insights into its potential use in cancer therapy by modulating gene expression through histone modification .
  • Antiproliferative Activity : Another study evaluated the antiproliferative effects against Trypanosoma brucei, which causes human African trypanosomiasis. The compound exhibited significant activity, suggesting its utility in treating parasitic infections alongside cancer .

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